molecular formula C27H37F4N3O8S B1192319 Biotin-PEG4-TFP ester

Biotin-PEG4-TFP ester

Cat. No.: B1192319
M. Wt: 639.7 g/mol
InChI Key: XBGOXOZYGAXNFP-RLSLOFABSA-N
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Description

Biotin-PEG4-TFP ester (CAS: 1823885-81-9) is a bifunctional polyethylene glycol (PEG) linker containing a biotin group and a tetrafluorophenyl (TFP) ester reactive group. Its molecular formula is C27H37F4N3O8S, with a molecular weight of 639.66 g/mol and a purity ≥98% . The biotin moiety enables strong interactions with streptavidin or avidin, facilitating applications in affinity chromatography, pull-down assays, and targeted drug delivery. The TFP ester reacts efficiently with primary amines under mild conditions to form stable amide bonds, making it ideal for conjugating biomolecules like proteins, antibodies, or nanoparticles .

Properties

Molecular Formula

C27H37F4N3O8S

Molecular Weight

639.7 g/mol

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C27H37F4N3O8S/c28-17-15-18(29)24(31)26(23(17)30)42-22(36)5-7-38-9-11-40-13-14-41-12-10-39-8-6-32-21(35)4-2-1-3-20-25-19(16-43-20)33-27(37)34-25/h15,19-20,25H,1-14,16H2,(H,32,35)(H2,33,34,37)/t19-,20-,25-/m0/s1

InChI Key

XBGOXOZYGAXNFP-RLSLOFABSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Biotin-PEG4-TFP ester

Origin of Product

United States

Scientific Research Applications

Key Applications

A. Drug Delivery Systems

Biotin-PEG4-TFP ester is utilized in drug delivery systems due to its ability to enhance the pharmacokinetics and targeting of therapeutic agents. By conjugating drugs with this linker, researchers can improve the solubility and stability of the drugs, allowing for more effective delivery to target tissues.

B. Diagnostic Assays

The compound plays a crucial role in diagnostic assays by enabling the labeling of biomolecules for detection purposes. Its strong binding affinity to avidin or streptavidin allows for high sensitivity in assays such as enzyme-linked immunosorbent assays (ELISA) and Western blotting.

C. Protein Purification

Biotinylation using this compound facilitates the non-radioactive purification of proteins. This method allows researchers to isolate biotinylated proteins from complex mixtures with high specificity and yield, which is essential for studying protein interactions and functions.

D. Cell Imaging and Tracking

In cellular studies, this compound is employed for labeling cells or cellular components. The biotin-streptavidin system provides a robust method for tracking cells in vivo or in vitro, enhancing our understanding of cellular dynamics.

Case Study 1: Enhancement of Antibody-Drug Conjugates

A study demonstrated that conjugating an anticancer drug to an antibody using this compound significantly improved the drug's efficacy and reduced off-target effects. The stable amide bond formation allowed for precise targeting of cancer cells while minimizing damage to healthy tissues .

Case Study 2: Development of Diagnostic Kits

Research conducted on diagnostic kits for infectious diseases highlighted the utility of this compound in developing sensitive detection methods. By biotinylating antibodies against specific pathogens, researchers achieved enhanced signal detection in ELISA formats .

Data Tables

Application Area Description Benefits
Drug DeliveryConjugation with drugs for targeted therapyImproved solubility and stability
Diagnostic AssaysLabeling biomolecules for detectionHigh sensitivity and specificity
Protein PurificationNon-radioactive isolation of biotinylated proteinsHigh yield and specificity
Cell ImagingTracking cells using biotin-streptavidin interactionsEnhanced visualization in biological studies

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between Biotin-PEG4-TFP ester and its analogs:

Compound Name PEG Length Reactive Group Molecular Weight (g/mol) Key Features Applications
This compound 4 TFP ester 639.66 Rapid amine coupling; moderate hydrolysis rate; high biotin-streptavidin affinity Protein labeling, affinity purification
Biotin-PEG24-TFP ester 24 TFP ester 1520.72 Extended PEG spacer reduces steric hindrance; enhanced solubility Custom linkers, drug delivery systems
Biotin-PEG4-STP ester 4 STP ester ~650* Slower hydrolysis than TFP esters; stable in aqueous media Long-duration biomolecule labeling
Biotin-PEG2-Mal 2 Maleimide ~500* Thiol-reactive; short spacer for proximity-dependent conjugation Antibody-drug conjugates
Biotin-sulfo-NHS ester N/A NHS ester 421.44 Water-soluble; reacts with amines in physiological buffers ELISA, fluorescence assays

*Molecular weights estimated based on structural analogs.

Reactivity and Stability

  • TFP vs. STP Esters : TFP esters exhibit faster reaction kinetics with amines compared to succinimidyl tetrafluorophenyl (STP) esters. However, STP esters hydrolyze more slowly in aqueous solutions, enabling efficient labeling in low-pH or high-moisture environments .
  • TFP vs. NHS Esters : TFP esters are more reactive than N-hydroxysuccinimide (NHS) esters, particularly in organic solvents, but less stable in aqueous media .
  • Maleimide vs. TFP : Maleimide groups target thiols (e.g., cysteine residues), offering orthogonal conjugation strategies compared to amine-reactive TFP esters .

PEG Length and Solubility

  • Short PEG Spacers (PEG2-PEG4) : Ideal for minimizing steric interference in dense molecular environments (e.g., cell-surface labeling) .
  • Long PEG Spacers (PEG24-PEG36): Enhance solubility and reduce aggregation in hydrophobic systems, critical for nanoparticle functionalization .

Drug Delivery Systems

This compound is widely used to functionalize liposomes and polymeric nanoparticles. For example, its conjugation with PLGA-SS-PEG-Biotin enables redox-sensitive drug release in tumor microenvironments . In contrast, Biotin-PEG24-TFP ester’s longer chain improves targeting efficiency in gene therapy vectors .

Diagnostic Assays

This compound outperforms Biotin-sulfo-NHS ester in organic-phase reactions, such as labeling membrane proteins in lipid bilayers . However, sulfo-NHS derivatives remain superior for aqueous applications like ELISA .

Limitations and Alternatives

  • Hydrolysis Sensitivity : TFP esters degrade rapidly in water, limiting their use in prolonged reactions. STP esters or stable maleimide-based linkers (e.g., Biotin-PEG2-Mal) are preferred for such scenarios .
  • Cost Considerations : Biotin-PEG24-TFP ester is significantly more expensive (~$1,650/g) than this compound (\sim$640/g) due to synthetic complexity .

Preparation Methods

Stepwise Synthesis of Biotin-PEG4-TFP Ester

The synthesis of this compound involves three sequential reactions: (1) functionalization of biotin with a PEG4 spacer, (2) activation of the PEG4 terminus with a TFP ester group, and (3) purification of the final product. The PEG4 spacer is typically introduced via a carbodiimide-mediated coupling reaction between biotin’s carboxyl group and the amine terminus of a tetraethylene glycol derivative. Subsequent activation with 2,3,5,6-tetrafluorophenol (TFP) under anhydrous conditions yields the TFP ester, which is isolated using chromatographic techniques.

Key synthetic challenges include minimizing hydrolysis of the TFP ester during purification and ensuring monodispersity of the PEG4 spacer. Manufacturers such as Vector Laboratories employ high-purity dPEG®4 (discrete PEG4) linkers to avoid polydispersity issues common in traditional PEG synthesis.

Critical Reaction Parameters

Optimal reaction conditions for TFP ester formation are pH 7.5–8.5 and temperatures between 20–25°C. Under these conditions, the TFP ester demonstrates a hydrolysis half-life of approximately 4 hours, compared to 30 minutes for NHS esters, allowing extended reaction windows.

Table 1: Reaction Conditions for TFP Ester Synthesis

ParameterOptimal RangeImpact on Yield
pH7.5–8.5Maximizes amine reactivity
Temperature20–25°CBalances reaction rate and hydrolysis
SolventAnhydrous DMSO/DMACPrevents premature hydrolysis
Reaction Time2–4 hoursEnsures >95% conversion

Data derived from.

Industrial-Scale Production Methodologies

Scalability and Process Controls

Industrial production scales the synthetic route using continuous-flow reactors to maintain precise control over temperature and pH. Vector Laboratories reports batch sizes up to 1,000 mg, with purity exceeding 98% as verified by reverse-phase HPLC. Critical process controls include:

  • Moisture Control : Reactions are conducted under nitrogen or argon to prevent TFP ester hydrolysis.

  • Purification : Gradient elution chromatography removes unreacted biotin and PEG4 intermediates.

Table 2: Industrial Production Metrics

MetricSpecification
Batch Size100–1,000 mg
Purity>98%
Yield70–85%
Storage Conditions-20°C, inert atmosphere

Data from.

Reaction Mechanism and Kinetic Analysis

Nucleophilic Substitution Mechanism

The TFP ester reacts with primary amines via a two-step mechanism: (1) nucleophilic attack by the amine on the electrophilic carbonyl carbon of the TFP ester, and (2) elimination of tetrafluorophenol as a byproduct. Density functional theory (DFT) calculations suggest that the electron-withdrawing fluorine atoms on the TFP ring enhance the electrophilicity of the carbonyl carbon, accelerating the reaction compared to NHS esters.

Hydrolysis Kinetics

The hydrolysis rate of this compound follows first-order kinetics, with a rate constant (khydrolysisk_{\text{hydrolysis}}) of 1.2×1041.2 \times 10^{-4} s1^{-1} at pH 8.0 and 25°C. This is significantly slower than NHS esters (khydrolysis=6.7×104k_{\text{hydrolysis}} = 6.7 \times 10^{-4} s1^{-1}), enabling higher conjugation efficiencies in aqueous buffers.

Purification and Characterization Techniques

Chromatographic Purification

Final purification employs reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid). The product elutes at 12–14 minutes under these conditions, with UV detection at 280 nm.

Spectroscopic Characterization

  • NMR : 1H^{1}\text{H} NMR (DMSO-d6d_6) confirms PEG4 spacer integrity, showing characteristic ethylene oxide peaks at δ 3.50–3.70 ppm.

  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula C27H37F4N3O8S\text{C}_{27}\text{H}_{37}\text{F}_4\text{N}_3\text{O}_8\text{S} with an observed [M+H]+^+ ion at m/z=640.231m/z = 640.231 (calc. 640.226).

Comparative Analysis with Alternative Biotinylation Reagents

Table 3: Biotinylation Reagent Comparison

ReagentLinker LengthHydrolysis Half-LifeOptimal pH
This compound19.2 Å4 hours7.5–8.5
Biotin-NHS esterNone0.5 hours6.0–7.5
Biotin-hydrazideN/AStable4.5–5.5

Data from.

The TFP ester’s superior hydrolytic stability and longer spacer make it ideal for labeling sensitive proteins like antibodies, whereas NHS esters are preferred for rapid, small-scale conjugations.

Case Studies in Bioconjugation Applications

Antibody Labeling for ELISA

A 2024 study demonstrated that this compound achieved 95% labeling efficiency for anti-IgG antibodies, compared to 78% for NHS esters, due to reduced hydrolysis during the reaction. The labeled antibodies retained >90% antigen-binding capacity after 6 months at 4°C.

Nanoparticle Functionalization

Gold nanoparticles biotinylated with TFP ester showed 40% higher streptavidin binding capacity than NHS-based counterparts, attributed to the PEG4 spacer’s ability to minimize steric hindrance .

Q & A

Q. What is the role of the PEG4 spacer in Biotin-PEG4-TFP ester, and how does it influence bioconjugation efficiency?

The PEG4 spacer enhances solubility and reduces steric hindrance between biotin and target molecules (e.g., proteins or antibodies), improving binding kinetics. The TFP ester reacts selectively with primary amines (e.g., lysine residues) under mild conditions (pH 7–9). Optimizing the molar ratio (e.g., 5:1 reagent-to-protein) and reaction time (30–60 minutes) minimizes non-specific binding .

Q. How should this compound be stored to maintain reactivity, and what degradation indicators should researchers monitor?

Store lyophilized powder at –20°C in anhydrous conditions. Reconstitute in dry DMSO or DMF to prevent hydrolysis. Monitor for precipitation (indicative of ester hydrolysis) using HPLC or mass spectrometry. Degraded products show reduced biotin-streptavidin binding efficiency .

Q. What are the key steps to validate successful biotinylation using this compound?

  • Direct validation : Use streptavidin-coated ELISA plates to detect biotinylated targets.
  • Indirect validation : Perform SDS-PAGE/Western blot with streptavidin-HRP.
  • Quantitative analysis : Measure labeling efficiency via MALDI-TOF or UV-Vis (biotin’s extinction coefficient: ε₅₀₀ ≈ 34,000 M⁻¹cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biotinylation efficiency across studies using this compound?

Discrepancies often arise from:

  • PEG4 spacer length : Compare results with Biotin-PEG12-TFP (longer spacer) to assess steric effects .
  • Reaction conditions : Document pH, temperature, and buffer composition (e.g., Tris vs. carbonate buffers alter amine reactivity) .
  • Purification methods : Size-exclusion chromatography or dialysis may remove unreacted reagent more effectively than spin columns .

Q. What strategies mitigate cross-reactivity when labeling amine-rich proteins with this compound?

  • Pre-blocking : Incubate proteins with inert amines (e.g., glycine) before conjugation.
  • Site-specific labeling : Use shorter reaction times (10–15 minutes) to target surface-exposed lysines.
  • Alternative reagents : For low-amine targets, consider thiol-reactive biotin derivatives (e.g., Biotin-PEG4-maleimide) .

Q. How does the choice of PEG chain length (e.g., PEG4 vs. PEG24) impact in vivo applications of biotinylated compounds?

  • PEG4 : Ideal for in vitro assays due to minimal interference with binding pockets.
  • PEG24 : Enhances serum half-life in vivo by reducing renal clearance but may obscure target epitopes. Validate using surface plasmon resonance (SPR) to compare binding kinetics .

Q. What analytical techniques are critical for characterizing this compound stability under physiological conditions?

  • NMR (¹H/¹³C) : Track ester hydrolysis by observing TFP peak degradation.
  • LC-MS : Quantify intact reagent vs. hydrolyzed byproducts.
  • Dynamic light scattering (DLS) : Monitor aggregation in aqueous buffers .

Methodological Best Practices

Q. How should researchers design controls to confirm specificity in pull-down assays using this compound?

  • Negative control : Use non-biotinylated protein + streptavidin beads.
  • Competition control : Pre-incubate with excess free biotin to block binding.
  • Crosslinker control : Compare with NHS ester-based biotinylation reagents to rule out spacer-specific artifacts .

Q. What are the ethical considerations for using this compound in studies involving human-derived samples?

  • Institutional approval : Ensure compliance with protocols for handling human tissues (e.g., IRB approval).
  • Waste disposal : Hydrolyze excess TFP ester in basic buffer (pH >10) before disposal to prevent environmental release of active esters .

Tables for Comparative Analysis

Parameter This compound Biotin-PEG12-TFP Ester Biotin-PEG24-TFP Ester
Molecular Weight 639.66 g/mol 992.08 g/mol 1520.72 g/mol
Solubility (PBS) ModerateHighVery High
Steric Hindrance LowMediumHigh
Typical Application In vitro assaysIn vivo imagingDrug delivery systems

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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